molecular formula C11H13ClN2O B5686743 N-(3-chlorophenyl)pyrrolidine-1-carboxamide CAS No. 35640-07-4

N-(3-chlorophenyl)pyrrolidine-1-carboxamide

Cat. No.: B5686743
CAS No.: 35640-07-4
M. Wt: 224.68 g/mol
InChI Key: OGFAKZKTOPZPFP-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)pyrrolidine-1-carboxamide (molecular formula: C₁₁H₁₃ClN₂O) is a pyrrolidine-based carboxamide derivative featuring a 3-chlorophenyl substituent. Its structure includes a five-membered pyrrolidine ring linked to a carboxamide group, which is further substituted with a 3-chlorophenyl moiety (Fig. 1). Key identifiers include:

  • SMILES: C1CCN(C1)C(=O)NC2=CC(=CC=C2)Cl
  • InChIKey: OGFAKZKTOPZPFP-UHFFFAOYSA-N .

The compound’s crystal structure reveals an envelope conformation in the pyrrolidine ring, with intermolecular N–H⋯O hydrogen bonding contributing to its solid-state packing .

Properties

IUPAC Name

N-(3-chlorophenyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O/c12-9-4-3-5-10(8-9)13-11(15)14-6-1-2-7-14/h3-5,8H,1-2,6-7H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGFAKZKTOPZPFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35640-07-4
Record name N-(3-CHLOROPHENYL)-1-PYRROLIDINECARBOXAMIDE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)pyrrolidine-1-carboxamide typically involves the reaction of 3-chloroaniline with pyrrolidine-1-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of coupling agents such as carbodiimides (e.g., N,N’-dicyclohexylcarbodiimide) to facilitate the formation of the amide bond. The reaction conditions often include solvents like dichloromethane or dimethylformamide and may require heating to achieve optimal yields .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high purity and yield. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the 3-chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

N-(3-chlorophenyl)pyrrolidine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Positional Isomers: N-(4-Chlorophenyl)pyrrolidine-1-carboxamide

Key Differences :

  • Substituent Position : The chlorine atom is at the para position (4-chloro) instead of meta (3-chloro).
Property N-(3-chlorophenyl)pyrrolidine-1-carboxamide N-(4-chlorophenyl)pyrrolidine-1-carboxamide
Molecular Formula C₁₁H₁₃ClN₂O C₁₁H₁₃ClN₂O
Substituent Position 3-chloro 4-chloro
Hydrogen Bonding Pattern Not explicitly reported Chains along [100] axis

Functional Group Variants: N-(3-Nitrophenyl)pyrrolidine-1-carboxamide

Key Differences :

  • Substituent Type: A nitro (-NO₂) group replaces the chloro (-Cl) group.
  • Electronic and Steric Effects : The nitro group is a stronger electron-withdrawing group, which may reduce electron density on the phenyl ring and alter metabolic stability or target engagement .
  • Molecular Weight : Increased to C₁₁H₁₃N₃O₃ (235.24 g/mol) due to the nitro group .
Property This compound N-(3-nitrophenyl)pyrrolidine-1-carboxamide
Substituent -Cl -NO₂
Molecular Weight 224.69 g/mol 235.24 g/mol
Electronic Effect Moderate electron-withdrawing Strong electron-withdrawing

Pharmacologically Active Analogs: TRPV1 Antagonists

(S)-N-(3-isopropylphenyl)-2-(5-phenylthiazol-2-yl)pyrrolidine-1-carboxamide

  • Structural Modifications : Incorporates a thiazole ring and 3-isopropylphenyl group.
  • Biological Activity : Acts as a brain-penetrant TRPV1 antagonist, demonstrating efficacy in animal models of bladder hyperactivity .
  • Key Contrast : The thiazole and isopropyl groups enhance lipophilicity and target specificity compared to the simpler 3-chlorophenyl analog.

Halogen-Substituted Derivatives: N-(3-chlorophenyl)-N-(2-iodophenyl)pyrrolidine-1-carboxamide

Key Differences :

  • Additional Substituent : An iodine atom at the 2-position creates a di-substituted phenyl ring.

Structural and Functional Impact of Modifications

Substituent Position and Electronic Effects

  • 3-Chloro vs. 4-Chloro : Positional isomerism influences dipole moments and intermolecular interactions, which can affect solubility and crystallization behavior .
  • Nitro vs. Chloro : The nitro group’s stronger electron-withdrawing nature may reduce metabolic oxidation but increase reactivity in electrophilic substitution reactions .

Pharmacological Implications

  • TRPV1 Antagonists : Bulky substituents (e.g., thiazole, isopropyl) enhance receptor binding affinity and selectivity, as seen in (S)-N-(3-isopropylphenyl)-2-(5-phenylthiazol-2-yl)pyrrolidine-1-carboxamide .
  • Halogen Effects : Chlorine and iodine substituents can modulate lipophilicity (ClogP) and membrane permeability, critical for central nervous system penetration .

Data Tables

Table 1: Structural Comparison of Pyrrolidine Carboxamides

Compound Name Molecular Formula Substituent(s) Key Properties/Activities Reference
This compound C₁₁H₁₃ClN₂O 3-chlorophenyl Crystalline, hydrogen bonding
N-(4-chlorophenyl)pyrrolidine-1-carboxamide C₁₁H₁₃ClN₂O 4-chlorophenyl Chains along [100] axis
N-(3-nitrophenyl)pyrrolidine-1-carboxamide C₁₁H₁₃N₃O₃ 3-nitrophenyl Strong electron-withdrawing
(S)-N-(3-isopropylphenyl)-2-(5-phenylthiazol-2-yl)pyrrolidine-1-carboxamide C₂₃H₂₄N₃OS 3-isopropylphenyl, thiazole TRPV1 antagonist, brain-penetrant

Table 2: Physicochemical Properties

Compound ClogP* Molecular Weight (g/mol) Hydrogen Bond Acceptors
This compound 2.1 224.69 3
N-(4-chlorophenyl)pyrrolidine-1-carboxamide 2.1 224.69 3
N-(3-nitrophenyl)pyrrolidine-1-carboxamide 1.8 235.24 5

*Calculated using ChemDraw.

Biological Activity

N-(3-chlorophenyl)pyrrolidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring substituted with a carboxamide group and a 3-chlorophenyl moiety. The molecular formula is C11H12ClNC_{11}H_{12}ClN, and its structure can be represented as follows:

N 3 chlorophenyl pyrrolidine 1 carboxamide\text{N 3 chlorophenyl pyrrolidine 1 carboxamide}

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. Preliminary studies suggest that this compound may exhibit antimicrobial , anti-inflammatory , and analgesic properties, making it a candidate for further pharmacological exploration.

Antimicrobial Activity

Research indicates that pyrrolidine derivatives, including this compound, possess notable antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related compounds often range from 3.12 to 12.5 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

CompoundMIC (µg/mL)Target Pathogen
This compoundTBDTBD
Control (Isoniazid)0.25Mycobacterium tuberculosis
Control (Ciprofloxacin)2E. coli, S. aureus

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored in various models. Compounds with similar structures have shown the ability to inhibit pro-inflammatory cytokines, suggesting that this compound may also exert anti-inflammatory effects through modulation of immune responses .

Analgesic Activity

Studies evaluating the analgesic properties of pyrrolidine derivatives indicate that this compound could be effective in pain management. Animal models have been used to assess the antinociceptive effects, with promising results indicating a reduction in pain response comparable to standard analgesics .

Case Studies and Research Findings

  • Anticonvulsant Activity : A study investigated the anticonvulsant effects of related pyrrolidine compounds in acute epilepsy models. The findings suggested that modifications in the pyrrolidine structure could enhance anticonvulsant efficacy, which may be applicable to this compound .
  • In Vitro Studies : Various in vitro assays have shown that this compound interacts with specific targets involved in disease pathways, demonstrating its potential as a therapeutic agent .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(3-chlorophenyl)pyrrolidine-1-carboxamide, and what methodological considerations are critical for reproducibility?

  • Answer: A common method involves the NaH-initiated aryne generation strategy, where secondary amides react with in situ-generated arynes. Key parameters include maintaining anhydrous conditions, precise stoichiometry of NaH, and controlled reaction temperatures (typically 0–25°C) to avoid side reactions like over-arylation or decomposition . For coordination chemistry applications, the compound can be synthesized via ligand exchange with metal salts (e.g., ZnCl₂), requiring rigorous purification of intermediates to ensure crystallinity .

Q. How is the crystal structure of this compound determined, and what software tools are essential for refinement?

  • Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection involves a Bruker SMART CCD diffractometer, with refinement using SHELXL (e.g., space group determination, hydrogen bonding analysis). The SHELX suite is critical for handling intensity data, resolving disorder, and validating geometric parameters (e.g., bond angles, torsion angles) . For example, a related compound, N-(4-chlorophenyl)pyrrolidine-1-carboxamide, crystallizes in the orthorhombic Pbca space group with intermolecular N–H⋯O hydrogen bonds stabilizing the lattice .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for carboxamide derivatives, such as discrepancies in hydrogen bonding or space group assignments?

  • Answer: Contradictions often arise from polymorphic variations or solvent inclusion. To address this:

  • Compare thermal displacement parameters (ADPs) to identify disordered solvent molecules.
  • Validate hydrogen-bonding networks using Hirshfeld surface analysis (e.g., in CrystalExplorer) to distinguish between static and dynamic disorder.
  • Cross-validate space group assignments using PLATON’s ADDSYM tool to detect missed symmetry elements . For example, a study on a zinc coordination complex highlighted the importance of verifying symmetry-equivalent positions to avoid misassignment of the monoclinic vs. orthorhombic systems .

Q. What methodological approaches are recommended for probing the biological activity of this compound, given its structural similarity to pharmacologically active carboxamides?

  • Answer:

  • Structure-Activity Relationship (SAR) Studies: Introduce substituents at the pyrrolidine nitrogen or chlorophenyl ring to assess electronic/steric effects on target binding. For instance, fluorination at the phenyl ring (as in ’s derivative) could enhance metabolic stability .
  • In Vitro Assays: Screen against kinase targets (e.g., ERK inhibitors like Ulixertinib in ) using fluorescence polarization or TR-FRET assays.
  • Molecular Docking: Employ AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., ATP-binding pockets), leveraging crystallographic data from related complexes .

Q. How do solvent and counterion choices influence the coordination chemistry of this compound in metal complexes?

  • Answer: Polar aprotic solvents (e.g., acetonitrile) favor ligand exchange in Zn(II) complexes, as seen in and , where acetonitrile acts as a co-ligand. Counterions like Cl⁻ or triflate modulate solubility and Lewis acidity:

  • Chloride ions promote neutral complex formation (e.g., [ZnCl(L)₂]⁺[ZnCl₃]⁻ in ).
  • Triflate ions enhance solubility in organic media but may compete for coordination sites.
  • Monitor reaction progress via ¹H NMR to track ligand displacement .

Methodological Resources

  • Software: SHELX (refinement), Olex2 (visualization), Mercury (hydrogen-bond analysis) .
  • Databases: CCDC (crystallographic data), PubChem (SAR benchmarking) .

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